Cas no 883-40-9 (1,1-Diphenyldiazomethane (>90%))

1,1-Diphenyldiazomethane (>90%) structure
883-40-9 structure
Product Name:1,1-Diphenyldiazomethane (>90%)
CAS-nummer:883-40-9
MF:C13H10N2
MW:194.231902599335
CID:721255
PubChem ID:61230
Update Time:2024-10-26

1,1-Diphenyldiazomethane (>90%) Chemische en fysische eigenschappen

Naam en identificatie

    • Diazodiphenylmethane
    • (diazo-phenyl-methyl)benzene
    • 1,1'-(Diazomethylene)bisbenzene
    • INTERMEDIATEOFCEFOSELISSULFATE
    • Bis(phenyl)diazomethane
    • (3R)-tert-butyl 3-(3-bromo-2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxylate
    • Benzene, 1,1'-(diazoMethylene)bis-
    • [diazo(phenyl)methyl]benzene
    • 1,1-Diphenyldiazomethane
    • DIPHENYLDIAZOMETHANE
    • (Diazomethylene)dibenzene
    • BENZENE,1,1'-(DIAZOMETHYLENE)BIS
    • C13H10N2
    • diazonio(diphenyl)methanide
    • Diphenyldiazomethane Radical Anion
    • h1-10
    • Methane,diazodiphenyl
    • 1,1′-(Diazomethylene)bis[benzene] (ACI)
    • Methane, diazodiphenyl- (6CI, 8CI)
    • Diphenylazomethane
    • DTXSID80236941
    • 1,1'-(diazomethylene)dibenzene
    • CS-0141885
    • Methane, diazodiphenyl-
    • DIPHENYLDIAZOMETHANE(STABILIZED WITH ETHANOL)
    • AKOS015900560
    • dipheyldiazomethane
    • NS00039254
    • AS-75709
    • diphenyidiazomethane
    • UNII-VG5TWB4MMS
    • SCHEMBL81262
    • VG5TWB4MMS
    • diazo(diphenyl)methane
    • 1,1'-(DIAZOMETHYLENE)BIS(BENZENE)
    • 883-40-9
    • D97767
    • diphenyl diazomethane
    • Diazodiphenylmethane [Forbidden]
    • METHANE,DIAZO,DIPHENYL
    • DB-077250
    • (DIAZO(PHENYL)METHYL)BENZENE
    • 1,1-Diphenyldiazomethane (>90%)
    • MDL: MFCD00226698
    • Inchi: 1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • InChI-sleutel: ITLHXEGAYQFOHJ-UHFFFAOYSA-N
    • LACHT: [N-]=[N+]=C(C1C=CC=CC=1)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 194.08400
  • Monoisotopische massa: 194.084
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 221
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 2A^2
  • XLogP3: 3.6

Experimentele eigenschappen

  • Kleur/vorm: 黑色 和 红色晶体
  • Dichtheid: 1.1579 (rough estimate)
  • Smeltpunt: 30 ºC
  • Kookpunt: 320.68°C (rough estimate)
  • Brekindex: 1.5014 (estimate)
  • PSA: 24.72000
  • LogboekP: 2.22470

1,1-Diphenyldiazomethane (>90%) Douanegegevens

  • HS-CODE:2927000090
  • Douanegegevens:

    中国海关编码:

    2927000090

    概述:

    2927000090 其他重氮化合物、偶氮化合物等(包括氧化偶氮化合物). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:6.5%。General tariff:30.0%

1,1-Diphenyldiazomethane (>90%) Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
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D416635-1g
1,1-Diphenyldiazomethane (>90%)
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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1212525-250mg
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(Diazomethylene)dibenzene
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¥613 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-5g
(Diazomethylene)dibenzene
883-40-9 97%
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¥916 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-10g
(Diazomethylene)dibenzene
883-40-9 97%
10g
¥1238 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1212525-25g
(Diazomethylene)dibenzene
883-40-9 97%
25g
¥2817 2023-04-13
1PlusChem
1P004893-250mg
Diazodiphenylmethane
883-40-9 95%
250mg
$100.00 2023-12-15

1,1-Diphenyldiazomethane (>90%) Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Solvents: Diethyl ether ,  Chloroform
Referentie
Action of aliphatic diazo compounds upon α,β-unsaturated ketones. II. cis- and trans-Dibenzoylethylene
Smith, Lee Irvin; et al, Journal of the American Chemical Society, 1943, 65, 159-64

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ;  1 h, rt
1.2 Reagents: Sulfuric acid magnesium salt (1:1) ;  2 h, rt
Referentie
Preparation of 3-hydroxymethyl cephem intermediate
Zhou, Xiaojing; et al, Zhongguo Kangshengsu Zazhi, 2009, 34(3), 156-157

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  1 h, reflux
Referentie
Synthesis of (6R,7R)-7-amino-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester (7-ATCA-diPh)
Wang, Jue; et al, Zhongguo Kangshengsu Zazhi, 2007, 32(10), 608-611

Productiemethode 4

Reactievoorwaarden
Referentie
Product class 21: diazo compounds
Heydt, H., Science of Synthesis, 2004, 27, 843-935

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  overnight, reflux
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1.5 h, 80 °C
Referentie
Chirality control of a single carbene molecule by tip-induced van der Waals interactions
Cao, Yunjun ; et al, Nature Communications, 2023, 14(1),

Productiemethode 6

Reactievoorwaarden
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane ;  rt
2.2 45 °C
Referentie
Activation of the B-F Bond by Diphenylcarbene: A Reversible 1,2-Fluorine Migration between Boron and Carbon
Costa, Paolo; et al, Angewandte Chemie, 2017, 56(7), 1760-1764

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Potassium hydroxide ,  Sodium sulfate ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  2 h, rt
Referentie
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals
Le Saux, Emilien ; et al, Journal of the American Chemical Society, 2023, 145(1), 47-52

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Sodium sulfate ,  Potassium oxide ,  Mercuric oxide Solvents: Diethyl ether ,  Ethanol ;  75 min, rt
Referentie
Ga(III) chelates of amphiphilic DOTA-based ligands: synthetic route and in vitro and in vivo studies
Fontes, Andre; et al, Nuclear Medicine and Biology, 2011, 38(3), 363-370

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethylene glycol ,  Water ;  2 h, reflux
1.2 Reagents: Manganese oxide (MnO2) ;  0.5 h, rt
1.3 Reagents: Sulfuric acid magnesium salt (1:1) ;  1 h, rt
Referentie
Synthesis of cephalosporin and its antitumor activity in vitro
Li, Wei-hong; et al, Xiandai Yaowu Yu Linchuang, 2014, 29(5), 455-458

Productiemethode 10

Reactievoorwaarden
Referentie
Synthesis of Acyclic Ketones by Catalytic, Bidirectional Homologation of Formaldehyde with Nonstabilized Diazoalkanes. Application of a Chiral Diazomethyl(pyrrolidine) in Total Syntheses of Erythroxylon Alkaloids
Wommack, Andrew J.; et al, Journal of Organic Chemistry, 2013, 78(21), 10573-10587

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Ethanol ;  10 h, reflux
1.2 Reagents: Mercuric oxide ;  6 h, rt
Referentie
Diphenyldiazomethane
Smith, Lee Irvin; et al, Organic Syntheses, 1944, 24, 53-5

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Chloroform ;  30 min, 0 °C
Referentie
Improvement to the synthesis of methoxy cephalosporin's intermediate 7-MAC
Liu, Mo-yi; et al, Huaxue Shiji, 2009, 31(2), 146-148

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referentie
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ,  Formamide ;  6 min, 75 °C
Referentie
Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation
Levesque, Eric; et al, Angewandte Chemie, 2017, 56(3), 837-841

Productiemethode 15

Reactievoorwaarden
1.1 Solvents: 1,1,3,3-Tetramethylguanidine ;  10 min, heated
Referentie
Chemistry of 6-substituted-5-acenaphthyldiazomethanes and 7-substituted-6-perinaphthyldiazomethanes. II. Rhodium ion-catalyzed decomposition of diazo compounds. III. Chemistry of 1-diazoacenaphthene derivatives
Shankar, B. K. Ravi, 1981, , ,

Productiemethode 16

Reactievoorwaarden
1.1 Solvents: 1,4-Dioxane ,  Water
Referentie
Reactions of organic anions. LXXXIII. A simple method for generation of diazo compounds in an aqueous two-phase system
Jonczyk, A.; et al, Synthetic Communications, 1978, 8(8), 569-72

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Ammonium azide Solvents: Ethanol
Referentie
On the reaction between azide ion and thiobenzophenone or thiobenzophenone S-oxides. Thiatriazolines as possible intermediates
Carlsen, Lars; et al, Acta Chemica Scandinavica, 1976, 30(10), 997-8

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Mercuric oxide
Referentie
2-Chloro-2-cyclopropylideneacetate in synthesis. II. Facile construction of various spirocyclopropane annelated heterocycles
De Meijere, Armin; et al, Tetrahedron, 1989, 45(10), 2957-68

Productiemethode 19

Reactievoorwaarden
1.1 45 °C
Referentie
The Highly Reactive Benzhydryl Cation Isolated and Stabilized in Water Ice
Costa, Paolo; et al, Journal of the American Chemical Society, 2014, 136(44), 15625-15630

Productiemethode 20

Reactievoorwaarden
1.1 Solvents: Ethanol ;  40 h, reflux
2.1 Reagents: Sodium hydride Solvents: Dichloromethane
2.2 45 °C
Referentie
Competitive solvent-molecule interactions govern primary processes of diphenylcarbene in solvent mixtures
Knorr, Johannes; et al, Nature Communications, 2016, 7,

Productiemethode 21

Reactievoorwaarden
1.1 Solvents: Methanol ;  1 - 2 h, rt
2.1 Reagents: Cesium carbonate Solvents: 1,4-Dioxane ;  4 h, 50 °C
2.2 Reagents: Sodium chloride Solvents: Water
Referentie
Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature
Liu, Zhaohong; et al, Organic Chemistry Frontiers, 2019, 6(1), 121-124

Productiemethode 22

Reactievoorwaarden
1.1 Reagents: Hydrazine Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Manganese oxide (MnO2) ,  Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  2 h, 0 °C; 1 h, rt
Referentie
Fluorogenic Strain-Promoted Alkyne-Diazo Cycloadditions
Friscourt, Frederic; et al, Chemistry - A European Journal, 2015, 21(40), 13996-14001

1,1-Diphenyldiazomethane (>90%) Raw materials

1,1-Diphenyldiazomethane (>90%) Preparation Products

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